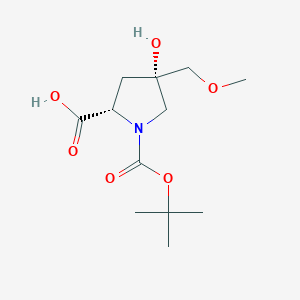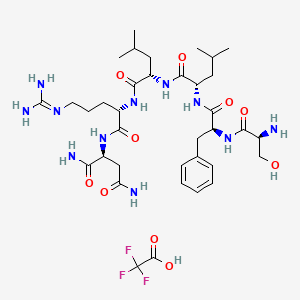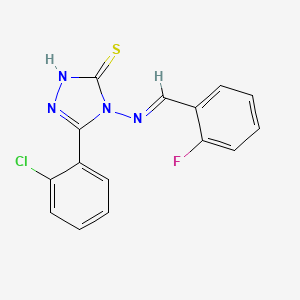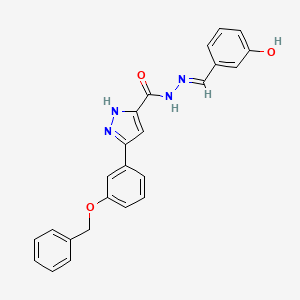
Chloroplatinic acid hexahydrate, BioXtra
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is commonly used in various scientific and industrial applications due to its unique properties and high platinum content.
Métodos De Preparación
Chloroplatinic acid hexahydrate can be synthesized through several methods. One common synthetic route involves dissolving platinum metal in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid). The resulting solution is then evaporated to dryness, yielding chloroplatinic acid hexahydrate as a crystalline solid . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Chloroplatinic acid hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to platinum metal using reducing agents such as hydrogen gas or sodium borohydride.
Substitution Reactions: It can react with ligands to form coordination complexes.
Hydrolysis: In aqueous solutions, it can hydrolyze to form different platinum species depending on the pH and concentration.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, ammonia, and various ligands. The major products formed from these reactions are platinum metal, coordination complexes, and hydrolyzed platinum species .
Aplicaciones Científicas De Investigación
Chloroplatinic acid hexahydrate has a wide range of scientific research applications, including:
Biology and Medicine: It is used in the preparation of platinum-based drugs, such as cisplatin, which are used in cancer treatment.
Nanotechnology: It is employed in the synthesis of platinum nanoparticles, which have applications in catalysis, electronics, and materials science.
Industry: It is used in electroplating and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of chloroplatinic acid hexahydrate primarily involves its ability to serve as a precursor for platinum-based catalysts and drugs. In catalysis, the platinum atoms in the compound can facilitate various chemical reactions by providing active sites for reactants to interact. In medicine, platinum-based drugs like cisplatin exert their effects by binding to DNA and interfering with cell division, leading to cell death .
Comparación Con Compuestos Similares
Chloroplatinic acid hexahydrate can be compared with other platinum compounds such as:
Platinum(II) chloride (PtCl2): Unlike chloroplatinic acid hexahydrate, platinum(II) chloride is less soluble in water and has different reactivity.
Platinum(IV) oxide (PtO2): This compound is used as a catalyst in hydrogenation reactions, whereas chloroplatinic acid hexahydrate is more versatile in its applications.
Chloroplatinic acid hexahydrate is unique due to its high solubility in water, making it suitable for various aqueous reactions and applications .
Propiedades
Fórmula molecular |
Cl6H14O6Pt |
|---|---|
Peso molecular |
517.9 g/mol |
Nombre IUPAC |
tetrachloroplatinum;hexahydrate;dihydrochloride |
InChI |
InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 |
Clave InChI |
PIJUVEPNGATXOD-UHFFFAOYSA-J |
SMILES canónico |
O.O.O.O.O.O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043044.png)
![4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12043045.png)


![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)


![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)


![1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043127.png)

![1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043140.png)

